Superior In Vitro Potency Against Rift Valley Fever Virus Compared to Ribavirin and Favipiravir
FGI-106 tetrahydrochloride exhibits substantially greater in vitro potency against Rift Valley fever virus (RVFV) than the broad-spectrum antivirals ribavirin and favipiravir. In cell-based assays using Vero E6 cells, FGI-106 demonstrates an EC50 of 800 nM [1]. In contrast, ribavirin exhibits an EC50 of 78 μg/mL (approximately 319 μM) [2], and favipiravir (T-705) shows an EC50 of 31 μM [2] in Vero cell-based systems.
| Evidence Dimension | In vitro potency (EC50) against Rift Valley fever virus |
|---|---|
| Target Compound Data | FGI-106: 800 nM (Vero E6 cells) |
| Comparator Or Baseline | Ribavirin: 78 μg/mL (approx. 319 μM, Vero cells); Favipiravir: 31 μM (Vero 76 cells) |
| Quantified Difference | FGI-106 is approximately 400-fold more potent than ribavirin and 39-fold more potent than favipiravir based on molar EC50 values. |
| Conditions | Cell-based antiviral assays (Vero E6, Vero, Vero 76 cells) |
Why This Matters
This quantitative potency advantage enables the use of lower compound concentrations in vitro, reducing the risk of cytotoxicity and off-target effects, and making FGI-106 a more attractive scaffold for antiviral development against bunyaviruses.
- [1] Smith DR, Ogg M, Garrison A, Yunus A, Honko A, Johnson J, Olinger G, Hensley LE, Kinch MS. Development of FGI-106 as a broad-spectrum therapeutic with activity against members of the family Bunyaviridae. Virus Adaptation and Treatment. 2010;2:9-20. View Source
- [2] PMC5696620, Table 1. Summary of antiviral therapeutics. View Source
